(5-Phenyloxolan-2-yl)methanol
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Overview
Description
(5-Phenyloxolan-2-yl)methanol is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is a derivative of oxolane, featuring a phenyl group attached to the oxolane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyloxolan-2-yl)methanol typically involves the reaction of phenylmagnesium bromide with oxirane, followed by hydrolysis . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of phenyl-substituted oxiranes. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid, benzaldehyde.
Reduction: Phenylethanol, phenylmethane.
Substitution: Phenyl ether, phenyl ester.
Scientific Research Applications
(5-Phenyloxolan-2-yl)methanol is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Phenyloxolan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylethanol
- Phenylmethanol
- Phenylacetic acid
Uniqueness
Compared to similar compounds, (5-Phenyloxolan-2-yl)methanol exhibits unique reactivity due to the presence of the oxolane ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(5-phenyloxolan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYMGWAEHDDKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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